4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications
Mechanism of Action
Target of Action
The primary targets of 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with ENTs, inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular processes, including cell proliferation and apoptosis. This can have potential therapeutic applications in conditions where these processes are dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Similar structure with a thieno[2,3-d]pyrimidine core.
4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methylquinolin-2(1H)-one: Similar quinoline core with variations in substituents.
Uniqueness: 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-16-8-4-2-6-14(16)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZPSCVKYAYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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